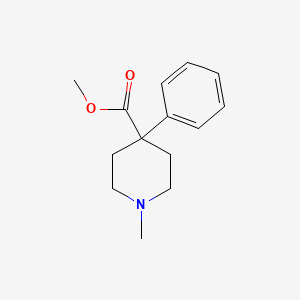

methyl 1-methyl-4-phenylpiperidine-4-carboxylate

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This intermediate is then further reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the desired product is obtained with minimal impurities .

化学反応の分析

Types of Reactions

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is used in various scientific research applications, including:

Chemistry: As a reference standard for analytical development and method validation.

Biology: Studying the metabolic pathways and interactions of piperidine derivatives.

Medicine: Researching the pharmacokinetics and pharmacodynamics of related analgesic compounds.

Industry: Quality control and stability testing of pharmaceutical products.

作用機序

its structural similarity to pethidine suggests it may interact with opioid receptors in the central nervous system, leading to analgesic effects . The exact molecular targets and pathways involved remain a subject of ongoing research.

類似化合物との比較

Similar Compounds

Pethidine (Meperidine): An analgesic with a similar piperidine structure.

Methyl 1-phenylpiperidine-4-carboxylate: A closely related compound with slight structural variations.

Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Another analog with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is unique due to its specific ester functional group, which influences its chemical reactivity and pharmacological properties. Its use as a reference standard in pharmaceutical testing highlights its importance in ensuring the quality and safety of related medicinal compounds .

生物活性

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate, also known as pethidinic acid or meperidinic acid, is a compound of significant interest in pharmacology due to its structural similarity to known analgesics and its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H17NO2

- Molar Mass : 219.28 g/mol

This compound acts primarily through interactions with the central nervous system. It is recognized as a metabolite of pethidine (meperidine), a widely used opioid analgesic. The compound exhibits weak opioid activity itself but serves as a precursor in the metabolic pathway leading to more potent analgesics. Its metabolism is largely facilitated by carboxylesterase enzymes in the liver, which can vary significantly among individuals, affecting the compound's efficacy and safety profile .

Analgesic Effects

While this compound has limited direct analgesic activity compared to its parent compound, it plays a critical role in the pharmacokinetics of pethidine. Studies have indicated that variations in enzyme activity can influence pain management outcomes in patients receiving pethidine .

Dopaminergic Activity

Research has shown that derivatives of 4-phenylpiperidines, including this compound, may exhibit dopaminergic activity. A study conducted by Pettersson et al. evaluated various piperidine derivatives for their effects on dopaminergic neurotransmission. Some compounds demonstrated significant binding affinity to D2 dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia or Parkinson's disease .

MAO Inhibition

The compound has also been investigated for its monoamine oxidase (MAO) inhibiting properties. In vitro studies indicated that certain structural modifications could enhance MAO-A inhibitory activity, which is crucial for regulating neurotransmitter levels in the brain .

Case Studies and Research Findings

- Dopaminergic Stabilizers : A study highlighted the synthesis and evaluation of various 4-phenylpiperidines as D2 receptor ligands, demonstrating that specific modifications could lead to compounds with enhanced dopaminergic stabilization properties .

- Anticancer Potential : Recent investigations into piperidine derivatives have suggested potential anticancer activities. For example, compounds derived from similar structures showed cytotoxic effects on cancer cell lines, indicating that this compound and its derivatives may warrant further exploration in oncology .

- Toxicity and Safety : The safety profile of this compound remains an area of concern due to its classification as a controlled substance. Toxicological studies are essential to establish safe dosage ranges and identify potential adverse effects associated with its use .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 1-methyl-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-15-10-8-14(9-11-15,13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLOWOUGKNJFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338846 | |

| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28030-27-5 | |

| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28030-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。